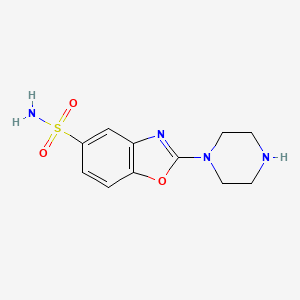![molecular formula C6H5N5O2 B1293043 Acide 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylique CAS No. 89488-18-6](/img/structure/B1293043.png)
Acide 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C6H5N5O2 and its molecular weight is 179.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé dans la recherche en protéomique en tant que produit spécialisé . Sa structure moléculaire permet l'étude des interactions et des fonctions des protéines, ce qui est crucial pour comprendre les processus cellulaires et les mécanismes des maladies.
Applications antibactériennes et antifongiques
En chimie médicinale, les dérivés de ce composé ont montré des activités antibactériennes et antifongiques significatives . Ces propriétés en font un candidat potentiel pour le développement de nouveaux agents antimicrobiens afin de lutter contre les souches résistantes de bactéries et de champignons.
Recherche antivirale
L'échafaudage triazolopyrimidine est connu pour ses propriétés antivirales. Des études de recherche ont exploré son utilisation dans la création de composés capables d'inhiber la réplication virale, ce qui est essentiel dans la lutte contre les infections virales .
Activité anticancéreuse
Les composés basés sur la structure de la 7-amino[1,2,4]triazolo[1,5-a]pyrimidine ont été étudiés pour leur potentiel anticancéreux. Ils se sont avérés efficaces dans divers tests qui mesurent la capacité à inhiber la croissance des cellules cancéreuses .
Recherche cardiovasculaire
Dans le domaine des maladies cardiovasculaires, ce composé a été lié au développement de vasodilatateurs cardiovasculaires. Ce sont des médicaments qui aident à dilater les vaisseaux sanguins, améliorant le flux sanguin et réduisant la pression artérielle .
Recherche anti-inflammatoire et analgésique
Le composé a été incorporé dans des dérivés qui présentent des effets anti-inflammatoires et analgésiques. Cette application est particulièrement pertinente dans le développement de nouveaux traitements pour les affections inflammatoires chroniques .
Chimie agricole
En agriculture, les dérivés du composé ont été utilisés pour créer des herbicides et des pesticides. Ces substances aident à protéger les cultures contre les ravageurs et les maladies, contribuant à la productivité agricole .
Chimie de coordination des métaux
Le composé sert de liant polyvalent dans la formation de composés de coordination métallique. Ces complexes ont une variété d'applications, notamment la catalyse, la science des matériaux et l'étude des interactions métalliques dans les systèmes biologiques .
Mécanisme D'action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to possess various biological properties . They can act as antifungal, antitubercular, and antibacterial agents . They are also reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can inhibit the influenza virus rna polymerase pa–pb1 subunit heterodimerization . They can also exert anti-inflammatory activity through COX-2 inhibition .
Biochemical Pathways
[1,2,4]triazolo[1,5-a]pyrimidines have been reported to inhibit the inflammatory response in raw 2647 macrophages in vitro . They can decrease the production of inflammatory factors such as nitric oxide (NO) and inflammatory cytokines including TNF-α and IL-6 .
Result of Action
[1,2,4]triazolo[1,5-a]pyrimidines have been reported to display moderate antiproliferative activities against cancer cells . They can also significantly decrease the production of inflammatory factors .
Safety and Hazards
One of the compounds, the 7-oxo-2-(trifluoromethyl)-4,7-dihydro-1,2,4-triazolo[5,1-a]pyrimidine-6-carboxylic acid, was found to be a very potent inhibitor, being able to inhibit 92% growth of M. tuberculosis H(37)R(v) at 6.25 microg/mL concentration. At the same time, it proved to be non-toxic to mammalian cells (IC(50) > 62.5 microg/mL in VERO cells) .
Analyse Biochimique
Biochemical Properties
7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to adenosine receptors, which are involved in various physiological processes such as neurotransmission and immune response . The interactions between 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating the caspase pathway . It also affects the expression of various genes involved in cell cycle regulation and apoptosis . Furthermore, 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can activate adenosine receptors by mimicking the natural ligand, leading to downstream signaling effects . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological activity.
Temporal Effects in Laboratory Settings
The temporal effects of 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid in laboratory settings have been studied extensively. The compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it a promising candidate for therapeutic applications . Some degradation products have been identified, which may contribute to its overall pharmacological profile .
Dosage Effects in Animal Models
In animal models, the effects of 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid vary with dosage. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can also affect the levels of various metabolites by inhibiting key metabolic enzymes . These interactions can alter the metabolic flux within the cell, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is crucial for its activity. The compound has been shown to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific cellular compartments . These modifications can also affect its activity, contributing to its overall biological effects .
Propriétés
IUPAC Name |
7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-4-3(5(12)13)1-8-6-9-2-10-11(4)6/h1-2H,7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSICDOKXJVZBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=C1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-18-6 |
Source


|
| Record name | 7-Amino[1.2.4]triazolo[1.5-a]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)
![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)



![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)
![(5-(Tert-butyl)benzo[d]oxazol-2-yl)methanamine](/img/structure/B1292983.png)
![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)
